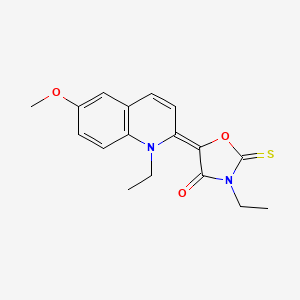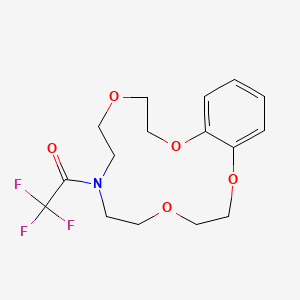![molecular formula C14H8Cl2F3NO B11703206 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドは、ジクロロ基とトリフルオロメチル基の両方を持つ化学化合物です。この化合物は、医薬品、農薬、材料科学など、さまざまな分野における潜在的な用途があるため、注目されています。トリフルオロメチル基の存在は、多くの場合、代謝安定性と親油性の向上など、化合物に独特の特性を与えます。
準備方法
合成経路と反応条件
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドの合成は、通常、3,4-ジクロロベンゾイルクロリドと2-(トリフルオロメチル)アニリンの反応を含みます。反応は通常、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応条件には、多くの場合、ジクロロメタンなどの溶媒が含まれ、室温で行うことで最適な収率が得られます .
工業生産方法
工業規模では、この化合物の生産には、同様の合成経路を使用しますが、大規模生産に最適化されている場合があります。これには、反応効率と収率を向上させるために、連続フロー反応器の使用が含まれる場合があります。さらに、精製プロセスには、化合物の純度を確保するために、結晶化またはクロマトグラフィー技術が使用される場合があります。
化学反応の分析
反応の種類
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下で、ジクロロ基は他の求核剤で置換できます。
酸化と還元: この化合物は酸化または還元できますが、これらの変換には特定の条件と試薬が必要になります。
一般的な試薬と条件
置換: ナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬は、求核置換反応に使用できます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応では、さまざまな置換ベンザミドが生成される可能性があり、酸化はカルボン酸または他の酸化誘導体の形成につながる可能性があります。
科学研究アプリケーション
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドには、いくつかの科学研究アプリケーションがあります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質結合に関連する研究で使用できます。
科学的研究の応用
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
作用機序
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の特定のタンパク質または酵素への結合親和性を高めることができ、それによってその活性を調節します。 正確な経路と標的は、特定のアプリケーションと問題の生物学的システムによって異なります .
類似化合物の比較
類似化合物
- 2,6-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミド
- 4-クロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミド
独自性
3,4-ジクロロ-N-[2-(トリフルオロメチル)フェニル]ベンザミドは、ジクロロ基の特定の位置のためにユニークであり、その化学反応性と生物学的活性を影響を与える可能性があります。 ジクロロ基とトリフルオロメチル基の両方を含むことで、さまざまな用途で有利となる可能性のある独自の特性が得られます .
類似化合物との比較
Similar Compounds
- 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the dichloro groups, which can influence its chemical reactivity and biological activity. The presence of both dichloro and trifluoromethyl groups imparts distinct properties that can be advantageous in various applications .
特性
分子式 |
C14H8Cl2F3NO |
|---|---|
分子量 |
334.1 g/mol |
IUPAC名 |
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-6-5-8(7-11(10)16)13(21)20-12-4-2-1-3-9(12)14(17,18)19/h1-7H,(H,20,21) |
InChIキー |
XKXGHFRSYQPKGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)
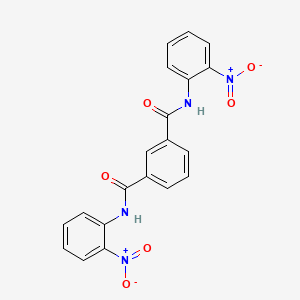
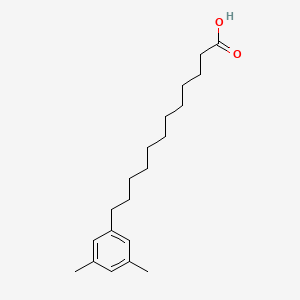
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703153.png)
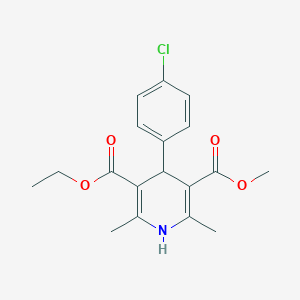
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide](/img/structure/B11703174.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11703186.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)
